2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE
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Overview
Description
2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE is a complex organic compound that features a combination of furan, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The final step involves the coupling of the furan ring to the piperazine-thiazole intermediate. Common reagents used in these reactions include thionyl chloride, piperazine, and furan derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include furanones, dihydrothiazoles, and various substituted piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-FURYL(4-METHYLPHENYL)METHANONE: Similar in structure but lacks the thiazole and piperazine moieties.
2-FURYL(4-INDOLYL)PIPERAZINO)METHANONE: Contains an indole ring instead of the thiazole ring.
2-FURYL(4-METHYLPHENYL)PIPERAZINO)METHANONE: Similar but with a different substitution pattern on the piperazine ring.
Uniqueness
2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE is unique due to its combination of furan, thiazole, and piperazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[4-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-4-6-16(7-5-15)19-21-17(14-26-19)13-22-8-10-23(11-9-22)20(24)18-3-2-12-25-18/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWQVQSHGVIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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